![molecular formula C22H23N3O6 B2428490 1-(2,4-Dimethoxyphenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941962-53-4](/img/structure/B2428490.png)
1-(2,4-Dimethoxyphenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Description
1-(2,4-Dimethoxyphenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Properties
One area of research focuses on the synthesis and prediction of biological activity for compounds featuring the 1,2,4-oxadiazole ring and pyrrolidin-2-one structures. A study by Kharchenko et al. (2008) elaborates on a one-pot condensation method for creating novel bicyclic systems that include the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one framework, confirmed through various spectroscopic techniques. The biological activity of these compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).
Biological Activities
Research into the biological activities of 1,2,4-oxadiazole derivatives has identified their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, investigating their anticancer activities. Their findings suggest that incorporating the tetrahydropyridine (THP) moiety alongside the 1,3,4-oxadiazole could enhance biological activity, with synthesized compounds showing moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Material Science Applications
In the realm of materials science, compounds containing 1,2,4-oxadiazole units have been explored for their promising optoelectronic properties. Hamciuc et al. (2015) synthesized polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain, demonstrating their application in blue light-emitting devices. These polymers showed excellent film-forming abilities, good solubility in organic solvents, high thermal stability, and significant fluorescence in the blue region, indicating their potential in the fabrication of optoelectronic devices (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-15-6-7-16(18(11-15)29-3)25-12-14(10-20(25)26)22-23-21(24-31-22)13-5-8-17(28-2)19(9-13)30-4/h5-9,11,14H,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVCYCUQNYORJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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